1-(4-Ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid
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Description
The compound "1-(4-Ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid" is a derivative of pyrrolidine, which is a five-membered lactam structure (a cyclic amide). Such compounds are often of interest due to their potential biological activities and their use as building blocks in pharmaceutical chemistry. The presence of the carboxylic acid group suggests that it could be involved in the formation of various salts and esters, which can modify its physical and chemical properties and potentially enhance its biological activity.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can involve various starting materials and reagents. For instance, the synthesis of related compounds has been reported using 1-substituted 6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids and their ethyl esters with cyclic amines such as 3-aminopyrrolidine . The N-1 substituent in these syntheses includes ethyl groups, which is relevant to the ethyl group in the compound of interest. The synthesis conditions and the choice of substituents can significantly affect the yield and purity of the final product.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives has been studied using various techniques, including X-ray crystallography and theoretical calculations. For example, the crystal and molecular structures of similar cognition activators have been determined, revealing that the five-membered ring adopts an envelope conformation . Such studies are crucial for understanding the conformational preferences of the molecule, which can influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a range of chemical reactions, including functionalization and the formation of cocrystals with other compounds. For example, the functionalization reactions of pyrazole carboxylic acid derivatives have been explored, leading to the formation of various products depending on the reaction conditions . Additionally, the formation of cocrystals with other compounds, such as bipyridine homologues, can result in complexes with interesting hydrogen bonding patterns .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the derivatization of carboxylic acids has been reported to facilitate their analysis by GC–MS, indicating that the introduction of certain substituents can enhance the compound's volatility and detectability . Moreover, the crystal structure analysis of solvated pyrrolidine derivatives can provide insights into their solid-state properties, such as hydrogen bonding and molecular packing .
Scientific Research Applications
Metal–Organic Frameworks for Dye Removal
The compound 1-(4-Ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid is utilized in the synthesis of a novel metal–organic framework (MOF). This MOF, known as {[ZnL(bibp)]·2H2O}n, effectively adsorbs anionic dyes from aqueous solutions, demonstrating its potential in water purification and environmental remediation processes (Zhao et al., 2020).
Synthesis of Novel Bicyclic Systems
In another study, the compound was used in a one-pot condensation process to form novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems. This research demonstrates its utility in the synthesis of complex organic molecules, which can have implications in pharmaceutical and material science research (Kharchenko et al., 2008).
properties
IUPAC Name |
1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-10-3-5-11(6-4-10)8-15-9-12(14(17)18)7-13(15)16/h3-6,12H,2,7-9H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEUWWPOJSSBGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388003 |
Source
|
Record name | 1-(4-ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
824981-40-0 |
Source
|
Record name | 1-(4-ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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